4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone
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Description
4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C11H14BrN3O3 and its molecular weight is 316.155. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone and its derivatives have been explored for their synthetic methodologies and structural analyses. Studies have focused on the synthesis of various pyridazinone derivatives through sequential nucleophilic substitution reactions and other synthetic routes, aiming at understanding their structural properties and potential applications in medicinal chemistry. For instance, research has demonstrated the synthesis of polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine, highlighting the scaffold's versatility for drug discovery (Pattison et al., 2009). Additionally, spectroscopic and DFT studies on related compounds have provided insights into their molecular structure and electronic properties, supporting their potential in biological applications (Dede et al., 2018).
Biological Activities and Pharmacological Studies
Antioxidant Properties and Chemical Reactivity
The exploration of pyridazinone derivatives has also extended to their antioxidant properties and reactivity under various conditions. Studies on the synthesis and antioxidant properties of related compounds have showcased their effectiveness in scavenging free radicals and protecting against oxidative stress, indicating their potential as antioxidant agents (Çetinkaya et al., 2012). Furthermore, investigations into the photochemical oxidation of pyridazinone derivatives have provided valuable information on their chemical reactivity, which is crucial for understanding their stability and mechanism of action in biological systems (Maki et al., 1988).
Properties
IUPAC Name |
4-bromo-5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O3/c1-8(16)7-15-11(17)10(12)9(6-13-15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSWXZGMTLEYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821681 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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